molecular formula C9H12BrNO2S B7935694 2-((2-Bromobenzyl)sulfonyl)ethanamine

2-((2-Bromobenzyl)sulfonyl)ethanamine

Cat. No.: B7935694
M. Wt: 278.17 g/mol
InChI Key: CUGYWRWBQCKQPR-UHFFFAOYSA-N
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Description

2-((2-Bromobenzyl)sulfonyl)ethanamine is a sulfonamide derivative featuring a 2-bromobenzyl substituent attached to an ethanamine backbone via a sulfonyl linker. The compound’s structural uniqueness arises from the combination of a brominated aromatic ring, a sulfonyl group, and a primary amine. These functional groups confer distinct electronic, steric, and physicochemical properties, making it a candidate for pharmaceutical and materials science applications.

Properties

IUPAC Name

2-[(2-bromophenyl)methylsulfonyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2S/c10-9-4-2-1-3-8(9)7-14(12,13)6-5-11/h1-4H,5-7,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUGYWRWBQCKQPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)CCN)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Bromobenzyl)sulfonyl)ethanamine typically involves the reaction of 2-bromobenzyl chloride with ethanesulfonamide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((2-Bromobenzyl)sulfonyl)ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The bromobenzyl group can be reduced to form benzyl derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

2-((2-Bromobenzyl)sulfonyl)ethanamine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((2-Bromobenzyl)sulfonyl)ethanamine involves its interaction with specific molecular targets. The bromobenzyl group can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonyl group can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural and Electronic Comparisons

  • Bromine Substituent Position: The 2-bromobenzyl group in the target compound introduces steric hindrance and electron-withdrawing effects, which may enhance binding to hydrophobic pockets in biological targets.
  • Sulfonyl Group Impact : The sulfonyl linker in this compound increases polarity and hydrogen-bonding capacity compared to analogs like N-(2-Bromobenzyl)ethanamine (). This could improve solubility and target interaction, as seen in sulfonamide-based HIV-1 inhibitors ().
  • Amine Functionalization : Dimethylation of the amine () reduces basicity and alters pharmacokinetics, whereas the primary amine in the target compound may facilitate protonation-dependent interactions .

Physicochemical Properties

  • Solubility: The sulfonyl group in this compound likely enhances aqueous solubility compared to non-sulfonylated analogs (e.g., N-(2-Bromobenzyl)ethanamine). This aligns with findings for 4-[(2-aminoethyl)sulfonyl]-morpholine, where sulfonyl improves bioavailability .
  • Thermal Stability : Crystalline sulfonamides like N,N-dimethyl-2-[(4-methylbenzyl)sulfonyl]ethanamine () demonstrate high thermal stability, suggesting similar robustness in the target compound.

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